Cas no 10281-53-5 (Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
- (1S)-(-)-trans-Pinane
- (1S)-(−)-trans-Pinane
- PINANE, (1S)-(-)-TRANS(SG)
- (1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
- (1S)-()-trans-Pinane
- (1S)-(-)-trans-Pinane1000µg
- 2,6,6-trimethylbicyclo[3.1.1]heptane
- PINANE, (1S)-(-)-TRANS-
- (1S)-(-)-TRANS-PINANE, TERPENE STANDARD
- (1S,2S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
- [1S-(1alpha,2alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptane
- (-)-trans-Pinane
- Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
- 2,6,6-Trimethyl-bicyclo[3.1.1]heptane, trans
- (+/-)-TRANS-PINANE
- UNII-6603788013
- DTXSID801037317
- (1S)-(-)-trans-Pinane, analytical standard
- 10281-53-5
- NS00080714
- DTXSID30858758
- 33626-25-4
- UNII-26MVP5V1AP
- (1S,2S,5S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
- CHEMBL3109298
- Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
- (S)-trans-Pinane
- rel-(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- EC 800-188-1
- Pinane, trans-
- PINANE, TRANS-(-)-
- BICYCLO(3.1.1)HEPTANE, 2,6,6-TRIMETHYL-, (1R,2R,5R)-REL-
- EINECS 233-629-6
- (1S-(1alpha,2alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
- 26MVP5V1AP
-
- MDL: MFCD00066421
- Inchi: 1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
- InChI Key: XOKSLPVRUOBDEW-CIUDSAMLSA-N
- SMILES: C1(C)(C)[C@H]2CC[C@H](C)[C@@H]1C2
Computed Properties
- Exact Mass: 138.14094
- Monoisotopic Mass: 138.140851
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.9
Experimental Properties
- Density: 0.854 g/mL at 20 °C(lit.)
- Melting Point: -53 deg C
- Boiling Point: 165-167 °C(lit.)
- Flash Point: Fahrenheit: 118.4 ° f
Celsius: 48 ° c - Refractive Index: n20/D 1.461
- PSA: 0
- LogP: 3.07860
- Optical Activity: [α]20/D −17±1°, neat
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80595-1ML |
(1 |
10281-53-5 | analytical standard | 1ML |
2166.47 | 2021-05-12 | |
| Cooke Chemical | S1687849-1mL |
(1S)-(?)-trans-Pinane |
10281-53-5 | analyticalstandard | 1ml |
RMB 1972.64 | 2023-09-07 | |
| Cooke Chemical | S1687849-1l |
(1S)-(?)-trans-Pinane |
10281-53-5 | analyticalstandard | 1l |
RMB 1972.64 | 2025-02-21 |
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Related Literature
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Yana A. Gur'eva,Olga A. Zalevskaya,Oksana G. Shevchenko,Pavel A. Slepukhin,Vadim A. Makarov,Aleksandr V. Kuchin RSC Adv. 2022 12 8841
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Dirk Ulbrich,Constantin G. Daniliuc,Günter Haufe Org. Biomol. Chem. 2016 14 2755
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Antoine Richieu,Philippe Bertrand RSC Adv. 2023 13 20646
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Byung Ju Kim,Jinhua Zhang,Shenglan Tan,Donald S. Matteson,William H. Prusoff,Yung-Chi Cheng Org. Biomol. Chem. 2012 10 9349
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5. Synthesis of α- and β-branched ethers from alcohols by reaction of acetals with grignard reagents: synthesis of isopropyl and isobutyl ethers of (1S*,2R*S*,4R*)-6-methylenebicyclo[2.2.2]octan-2-olTimothy M. Willson,Jack Amburgey,Scott E. Denmark J. Chem. Soc. Perkin Trans. 1 1991 2899
Additional information on Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
Exploring the Unique Properties and Applications of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5)
The compound Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a fascinating bicyclic hydrocarbon with a unique stereochemical configuration. Its structure features a bicyclo[3.1.1]heptane core, which is a bridged ring system, and three methyl groups at the 2, 6, and 6 positions. The (1S,2S,5S) stereochemistry indicates the specific spatial arrangement of its chiral centers, making it an intriguing subject for researchers in organic chemistry, pharmaceuticals, and materials science.
In recent years, the demand for chiral compounds like Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- has surged due to their applications in asymmetric synthesis and drug development. The compound's rigid bicyclic framework and stereospecificity make it a valuable building block for designing bioactive molecules and flavor and fragrance ingredients. Its stability and low toxicity profile further enhance its appeal for industrial and research applications.
One of the most searched topics related to this compound is its role in green chemistry and sustainable synthesis. Researchers are exploring ways to utilize Bicyclo[3.1.1]heptane derivatives as eco-friendly alternatives in catalytic processes and renewable material production. The compound's potential in terpene synthesis also aligns with the growing interest in natural product-inspired chemistry, addressing consumer preferences for sustainable and naturally derived ingredients.
Another area of interest is the compound's applicability in fragrance formulations. The 2,6,6-trimethyl substitution pattern contributes to its olfactory properties, making it a candidate for use in perfumery. With the rise of niche fragrances and personalized scents, the demand for unique and high-quality aroma chemicals like this bicyclic heptane derivative is on the rise.
From a technical perspective, the synthesis of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- often involves stereoselective methods to ensure the correct configuration of its chiral centers. Advanced techniques such as asymmetric catalysis and enzymatic resolution are frequently discussed in academic and industrial forums, reflecting the compound's relevance in modern synthetic chemistry.
In conclusion, Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a versatile and scientifically significant compound with broad applications in pharmaceuticals, fragrances, and sustainable chemistry. Its unique structure and stereochemistry continue to inspire innovation across multiple disciplines, making it a subject of ongoing research and commercial interest.
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